molecular formula C9H11N3O B13891909 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

Cat. No.: B13891909
M. Wt: 177.20 g/mol
InChI Key: SDFSSPVHQLUNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one ( 152460-64-5) is a high-purity heterocyclic organic compound with the molecular formula C9H11N3O and a molecular weight of 177.2 g/mol. This chemical belongs to the imidazo[4,5-c]pyridine class of fused heteroaromatic systems, which are of significant interest in medicinal chemistry due to their structural resemblance to purines, allowing them to interact with various biological targets. Derivatives of the imidazo[4,5-c]pyridin-4-one scaffold have demonstrated substantial potential in pharmaceutical research. Scientific studies have identified related compounds as dual-acting agents, functioning as angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, indicating value in cardiovascular and metabolic disease research . Furthermore, this class of compounds is being actively investigated in oncology. Imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are promising targets for the treatment of Glioblastoma multiforme (GBM) . These inhibitors have shown potent antiproliferative activity against several GBM cell lines, including U87 and U251, and exhibit properties predictive of good blood-brain barrier penetration, a critical factor for central nervous system drug development . The compound is supplied with a minimum purity of 98% and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this material should consult its safety data sheet and adhere to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C9H11N3O/c1-2-3-7-11-6-4-5-10-9(13)8(6)12-7/h4-5H,2-3H2,1H3,(H,10,13)(H,11,12)

InChI Key

SDFSSPVHQLUNTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=CNC2=O

Origin of Product

United States

Preparation Methods

Multicomponent Reactions Involving Aminoazoles

Other synthetic routes involve multicomponent reactions of aminoazoles with aldehydes and ketones under solvent-free or mild conditions, producing fused heterocycles including imidazo derivatives. These methods offer diversity-oriented synthesis but may require optimization for specific substitution patterns like the propyl group.

Catalytic Cyclizations

Pd- or Cu-catalyzed amidation and cyclization reactions of halo-substituted aminopyridines have been reported for imidazo[4,5-b]pyridines but suffer from drawbacks such as toxic catalysts, harsh conditions, and limited substrate scope.

Summary Table Comparing Preparation Methods

Method Key Features Advantages Disadvantages
One-pot SNAr-Reduction-Cyclization Uses 2-chloro-3-nitropyridine, amines, aldehydes in H2O-IPA; Zn/HCl reduction Green solvent, catalyst-free, high yield, simple workup Requires heating, longer reaction time
Multicomponent Aminoazole Reactions Aminoazoles + aldehydes + ketones under heating or solvent-free Diversity-oriented, mild conditions May have complex mixtures, less regioselective
Pd/Cu-Catalyzed Cyclizations Haloaminopyridines with amines under Pd/Cu catalysis Regioselective, broad substrate scope Expensive/toxic catalysts, harsh conditions

Experimental Procedure Example for this compound

  • SNAr Reaction:
    Dissolve 2-chloro-3-nitropyridine (1 equiv) and propylamine (1 equiv) in a 1:1 mixture of water and isopropanol (5 mL). Stir at 80 °C for 2 hours.

  • Reduction:
    Add zinc dust (1 equiv) and concentrated HCl (0.5 equiv), continue stirring at 80 °C for 45 minutes.

  • Cyclization:
    After removing zinc by centrifugation, add formaldehyde (1 equiv) and heat at 85 °C for 10 hours.

  • Workup: Cool reaction mixture, extract with ethyl acetate, dry over MgSO4, evaporate solvent, and purify by silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced imidazo[4,5-c]pyridine derivatives

    Substitution: Substituted imidazo[4,5-c]pyridine derivatives

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structure Variations

The imidazo[4,5-c]pyridine core is shared across multiple bioactive compounds. Key comparisons include:

Compound Name Core Modification Key Substituents Biological Target/Activity
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one Imidazo[4,5-c]pyridine 2-Propyl Angiotensin II receptor (putative)
7-Nitroimidazopyridinones Imidazo[4,5-c]pyridine with NO₂ 7-Nitro Anticancer, antiviral, anti-inflammatory
Thiazolo[4,5-c]pyridin-4-one Thiazole replaces imidazole Variable (e.g., 7-iodo, 2-methyl) Metabotropic glutamate receptors
Sartans (e.g., derivatives in ) Imidazo[4,5-c]pyridine 5-Benzyl, 3-alkyl Angiotensin II receptor antagonists

Key Insights :

  • Heterocycle Replacement : Thiazolo[4,5-c]pyridines (e.g., 7-iodo-2-methyl derivative) exhibit distinct target selectivity due to sulfur substitution, favoring neurological applications .
  • Nitro Substituents: 7-Nitroimidazopyridinones demonstrate broad pharmacological activities, suggesting nitro groups enhance interaction with diverse biological targets .

Substituent Effects on Bioactivity

Substituents at positions 2, 5, and 7 critically influence activity:

Table 2: Substituent Impact on MurC Inhibition (Sartan Analogues)
Compound Position 5 Substituent IC₅₀ (µM) Notes
15 tert-Butyl Inactive Bulky groups reduce inhibition
17 Benzyl ~100 Aromatic groups tolerated
Target 2-Propyl N/A Hypothesized optimal size

Observations :

  • Position 5 : Benzyl groups are well-tolerated, while tert-butyl abolishes activity, highlighting steric limitations .

Research Findings and Therapeutic Potential

  • Sartans : Imidazo[4,5-c]pyridine derivatives inhibit MurC (IC₅₀ ~100 µM) and are lead candidates for antibacterial agents .
  • Nitroimidazopyridinones: Exhibit submicromolar IC₅₀ values in anticancer assays, driven by nitro group redox activity .
  • Thiazolo Analogues : 7-Iodo-2-methyl-thiazolo[4,5-c]pyridin-4-one shows promise as a glutamate receptor antagonist for neurological disorders .

Biological Activity

2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound features a unique imidazo-pyridine structure that contributes to its biological activity. The molecular formula is C11H14N2O, with a molecular weight of 190.25 g/mol.

PropertyValue
Molecular FormulaC11H14N2O
Molecular Weight190.25 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression and other diseases. For instance, it has been shown to inhibit Src family kinases (SFKs), which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : U87 (glioblastoma), U251 (glioblastoma), T98G (glioblastoma)
  • IC50 Values : The compound showed IC50 values in the submicromolar range against these cell lines, indicating potent activity comparable to established SFK inhibitors like PP2 .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other pharmacological effects:

  • Anti-inflammatory Activity : Research indicates potential anti-inflammatory effects through modulation of inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against specific bacterial strains.

Case Study 1: Src Kinase Inhibition

A study focused on the inhibition of Src kinases by derivatives of imidazo[4,5-c]pyridin-4-one found that this compound significantly inhibited SFKs in vitro. Molecular dynamics simulations revealed binding interactions at the ATP-binding site of SFKs, providing insights into its mechanism of action .

Case Study 2: Dual Activity as AT1 Antagonist and PPARγ Agonist

Another investigation identified derivatives related to imidazo[4,5-c]pyridin-4-one that acted as dual angiotensin II type 1 (AT1) receptor antagonists and PPARγ partial agonists. This dual activity suggests that similar modifications could enhance the therapeutic profile of compounds based on this scaffold .

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